molecular formula C16H14O4 B3062587 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one CAS No. 32274-72-9

2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

Cat. No.: B3062587
CAS No.: 32274-72-9
M. Wt: 270.28 g/mol
InChI Key: YETISVQJYRETIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-hydroxyphenyl)-7-methoxychroman-4-one is a chemical compound that belongs to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a chroman-4-one core structure with a hydroxyphenyl and a methoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-7-methoxychroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the cyclization of 3-hydroxyphenylacetic acid with methoxy-substituted benzaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-7-methoxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromanone core can be reduced to form chromanol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-7-oxo-chroman-4-one.

    Reduction: Formation of 2-(3-hydroxyphenyl)-7-methoxychroman-4-ol.

    Substitution: Formation of 2-(3-hydroxyphenyl)-7-substituted-chroman-4-one derivatives.

Scientific Research Applications

2-(3-hydroxyphenyl)-7-methoxychroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-7-methoxychroman-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative damage. Additionally, the compound may inhibit key enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxyphenyl)-7-methoxychroman-4-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and potential therapeutic applications compared to similar compounds .

Properties

CAS No.

32274-72-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O4/c1-19-12-5-6-13-14(18)9-15(20-16(13)8-12)10-3-2-4-11(17)7-10/h2-8,15,17H,9H2,1H3

InChI Key

YETISVQJYRETIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.